Phenyl carbamothioylcarbamate
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Overview
Description
Phenyl carbamothioylcarbamate is an organic compound that belongs to the class of carbamates Carbamates are widely utilized in various fields due to their unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenyl carbamothioylcarbamate can be synthesized through several methods. One common approach involves the reaction of phenyl isothiocyanate with an appropriate carbamate precursor under controlled conditions. For instance, the reaction of phenyl isothiocyanate with ethyl carbamate in the presence of a base like triethylamine in a solvent such as 1,4-dioxane at reflux temperature can yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Phenyl carbamothioylcarbamate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert it into corresponding amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the thiocarbamate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonyl carbamates, while reduction can produce amines.
Scientific Research Applications
Phenyl carbamothioylcarbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It has been studied for its potential antimicrobial properties.
Industry: It is utilized in the production of pesticides, fungicides, and other agricultural chemicals.
Mechanism of Action
The mechanism of action of phenyl carbamothioylcarbamate involves its interaction with specific molecular targets. It can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Phenyl carbamothioylcarbamate can be compared with other carbamate derivatives:
Phenyl carbamate: Similar in structure but lacks the thiocarbamate group.
Ethyl carbamate: Another carbamate derivative with different substituents.
Sulfonyl carbamates: These compounds have a sulfonyl group instead of a thiocarbamate group.
This compound is unique due to its thiocarbamate group, which imparts distinct chemical properties and reactivity compared to other carbamates .
Properties
IUPAC Name |
phenyl N-carbamothioylcarbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2S/c9-7(13)10-8(11)12-6-4-2-1-3-5-6/h1-5H,(H3,9,10,11,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBNNSRYGNGYWIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)NC(=S)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60518838 |
Source
|
Record name | Phenyl carbamothioylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60518838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89879-65-2 |
Source
|
Record name | Phenyl carbamothioylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60518838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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